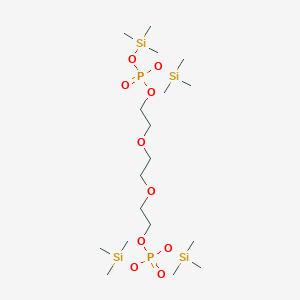
PEG4-bis(phosphonic acid trimethylsilyl ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PEG4-bis(phosphonic acid trimethylsilyl ester) is a small molecule compound with the chemical formula C18H48O10P2Si4 and a molecular weight of 598.9 g/mol . This compound is composed of several functional groups, including polyethylene glycol (PEG) and phosphonic acid trimethylsilyl ester groups. It is designed to create a drug that can be used to treat bone disorders and other diseases where phosphonic acids have shown therapeutic activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PEG4-bis(phosphonic acid trimethylsilyl ester) involves the reaction of polyethylene glycol with phosphonic acid trimethylsilyl ester under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of PEG4-bis(phosphonic acid trimethylsilyl ester) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as chromatography and crystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
PEG4-bis(phosphonic acid trimethylsilyl ester) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine or other reduced forms.
Substitution: The trimethylsilyl ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized PEG derivatives .
Applications De Recherche Scientifique
PEG4-bis(phosphonic acid trimethylsilyl ester) has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent for bone disorders.
Industry: Utilized in the development of advanced materials and surface modification techniques.
Mécanisme D'action
The mechanism of action of PEG4-bis(phosphonic acid trimethylsilyl ester) involves its interaction with specific molecular targets and pathways. The compound’s phosphonic acid groups can bind to calcium ions, making it effective in treating bone disorders. Additionally, the PEG groups enhance the solubility and stability of the compound, facilitating its delivery to target sites in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
PEG4-bis(phosphonic acid): Similar structure but lacks the trimethylsilyl ester groups.
PEG4-bis(trimethylsilyl ester): Similar structure but lacks the phosphonic acid groups.
PEG4-phosphonic acid: Contains only one phosphonic acid group and lacks the trimethylsilyl ester groups.
Uniqueness
PEG4-bis(phosphonic acid trimethylsilyl ester) is unique due to its combination of PEG, phosphonic acid, and trimethylsilyl ester groups. This combination provides enhanced solubility, stability, and therapeutic activity, making it a versatile compound for various applications .
Propriétés
IUPAC Name |
2-[2-[2-bis(trimethylsilyloxy)phosphoryloxyethoxy]ethoxy]ethyl bis(trimethylsilyl) phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H48O10P2Si4/c1-31(2,3)25-29(19,26-32(4,5)6)23-17-15-21-13-14-22-16-18-24-30(20,27-33(7,8)9)28-34(10,11)12/h13-18H2,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULVMOCBMZYVPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OP(=O)(OCCOCCOCCOP(=O)(O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H48O10P2Si4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

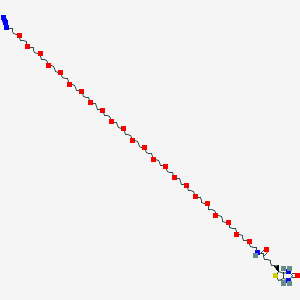
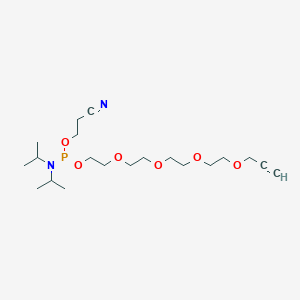





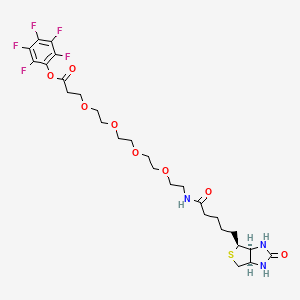
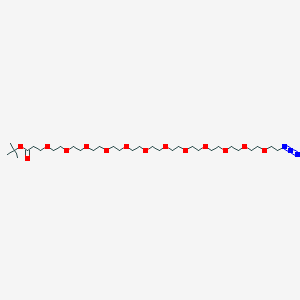
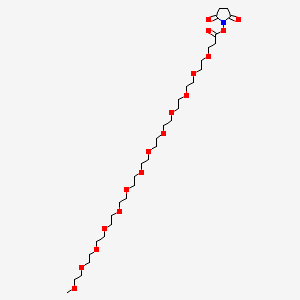


![2-Benzyloxycarbonylamino-5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-propyl]-benzoic acid methyl ester](/img/structure/B8025185.png)
